1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid (CAS: 1780170-17-3) is a bicyclic organic compound featuring an eight-membered azocane ring (a saturated heterocycle with one nitrogen atom) substituted with a tert-butoxycarbonyl (BOC) protecting group at position 1 and a carboxylic acid group at position 3. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. The BOC group enhances stability during synthetic processes, while the carboxylic acid moiety enables salt formation or further derivatization. This compound is primarily utilized in medicinal chemistry and peptidomimetics due to its conformational flexibility and functional versatility .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-6-10(11(15)16)7-5-9-14/h10H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCLNFUPXUEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid, also known as N-BOC-5-carboxyazocane, is an organic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and relevant studies.
Biological Activity
Research into the biological activity of this compound indicates its potential in various applications:
1. Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme substrates allows it to interact effectively with active sites.
2. Antimicrobial Properties:
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be leveraged for developing new antibiotics.
3. Anti-inflammatory Effects:
Research indicates that the compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
| Method | Description |
|---|---|
| Cyclization | Involves the formation of the azocane ring from appropriate precursors through cyclization reactions. |
| Functionalization | The carboxylic acid group can be introduced via carboxylation reactions, allowing for further modifications. |
| Protecting Group Strategies | The BOC group serves as a protecting group during multi-step syntheses, enhancing yields and selectivity. |
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The unique bicyclic structure allows for selective binding, influencing biochemical pathways and physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition: A study demonstrated that derivatives of azocane compounds could inhibit enzymes involved in metabolic syndromes, suggesting a pathway for therapeutic applications in diabetes management.
- Antimicrobial Activity Assessment: In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Anti-inflammatory Research: Experimental models indicated that treatment with this compound reduced markers of inflammation in animal models, supporting its use in inflammatory disease therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Functional Group Variations
a) 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)
- Structure : Five-membered pyrrolidine ring with a ketone (C=O) at position 5 and a methyl group at position 1.
- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol).
- Key Differences: Smaller ring size (5 vs. 8 members) reduces conformational flexibility. The ketone group introduces polarity but lacks the BOC group’s protective utility. Applications: Intermediate in nootropic drug synthesis (e.g., piracetam analogs) .
b) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 85535-47-3)
- Structure: Linear pentanoic acid chain with a BOC-protected amino group at position 2 and a hydroxyl group at position 4.
- Molecular Formula: C₁₀H₁₉NO₅ (MW: 233.26 g/mol).
- Key Differences: Linear vs. cyclic structure limits steric constraints. Hydroxyl group enhances hydrogen-bonding capacity but reduces acid stability compared to the azocane derivative. Applications: Potential use in peptide backbone modifications .
c) 1-[(2-Methylpropan-2-yl)oxycarbonyl]benzimidazole-5-carboxylic acid (CAS: 400653-36-3)
- Structure : Benzimidazole core (aromatic heterocycle) with BOC and carboxylic acid groups.
- Molecular Formula : C₁₃H₁₄N₂O₄ (MW: 262.26 g/mol).
- Key Differences :
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Target Compound | 255.31 | Low in water; soluble in DMSO | 1.8–2.2 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 143.14 | Moderate in polar solvents | −0.5 |
| 5-Hydroxy-2-BOC-pentanoic acid | 233.26 | High in ethanol | 0.7 |
| BOC-Benzimidazole-5-carboxylic acid | 262.26 | Low in water; soluble in THF | 2.5–3.0 |
Notes:
- The target compound’s larger ring and BOC group contribute to higher lipophilicity (LogP ~2.0), favoring membrane permeability.
- Linear analogs (e.g., pentanoic acid derivative) exhibit better aqueous solubility due to polar functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
